molecular formula C12H20N2O2S B1608366 Thiotetrabarbital CAS No. 467-38-9

Thiotetrabarbital

Cat. No.: B1608366
CAS No.: 467-38-9
M. Wt: 256.37 g/mol
InChI Key: SSWATJQIZBUQQZ-UHFFFAOYSA-N
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Description

Thiotetrabarbital , also known by its INN Thionarcex, is a chemical compound recognized as a short-acting barbiturate derivative with anesthetic properties . It is a thiobarbiturate, a class of barbiturates characterized by a sulfur atom substituted for oxygen at the C2 position of the barbituric acid core structure . This structural modification is known to contribute to a faster onset of action and a shorter duration of effect compared to oxybarbiturates . Historically, it has been used in clinical and veterinary medicine as an anesthetic agent . Like other barbiturates, its primary mechanism of action is believed to involve the potentiation of the gamma-aminobutyric acid (GABA) neurotransmitter system at the GABAA receptor, leading to central nervous system depression . As a research chemical, this compound is valuable for neuroscientific studies, pharmacological investigations into anesthetic mechanisms, and historical analysis of anesthetic agents. It is offered For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations. Its molecular formula is C12H20N2O2S, and it has a molar mass of 256.36 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-5-hexan-3-yl-2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-4-7-8(5-2)12(6-3)9(15)13-11(17)14-10(12)16/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWATJQIZBUQQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)C1(C(=O)NC(=S)NC1=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50861961
Record name 5-Ethyl-5-(1-ethylbutyl)-2-thiobarbituric acid
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Molecular Weight

256.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467-38-9
Record name 5-Ethyl-5-(1-ethylbutyl)dihydro-2-thioxo-4,6(1H,5H)-pyrimidinedione
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiotetrabarbital [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Ethyl-5-(1-ethylbutyl)-2-thiobarbituric acid
Source EPA DSSTox
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Record name THIOTETRABARBITAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P93TO196Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization Studies of Thiotetrabarbital

Established Synthetic Routes for Thiotetrabarbital and Analogues

The synthesis of thiobarbiturates, including this compound, has traditionally relied on well-established condensation reactions. These methods form the foundation for creating the core thiobarbiturate scaffold, which can then be further modified.

Condensation Reactions for Thiobarbiturate Scaffold Assembly

The classical and most common method for synthesizing the thiobarbiturate core involves the condensation of a disubstituted malonic ester with thiourea (B124793). nih.gov This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which is prepared by dissolving sodium metal in ethanol (B145695) under reflux. The thiourea and the appropriate diethyl malonate derivative are then added to the reaction mixture. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the product is isolated by adjusting the pH with a strong acid, such as hydrochloric acid.

Another established approach is the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound, like thiobarbituric acid, with a carbonyl compound. omicsonline.orgufms.broiccpress.com This reaction is often catalyzed by a base, such as piperidine, or a Brønsted acid-surfactant catalyst like dodecylbenzenesulfonic acid (DBSA) in an aqueous medium. omicsonline.orgoiccpress.com The use of ionic liquids, such as 1-butyl-3-methyl-imidazolium hydroxide (B78521) ([Bmim]OH), has also been reported as an eco-friendly catalyst and solvent medium for this type of condensation. ufms.br

A multi-component reaction (MCR) offers a one-pot synthesis approach. For instance, substituted thiobarbiturates can be synthesized by reacting an aromatic aldehyde, a dimedone derivative, and barbituric acid. mdpi.com

Manganese(III) Acetate-Mediated Approaches to Thiobarbiturate Derivatives

A notable advancement in the synthesis of thiobarbiturate derivatives involves the use of manganese(III) acetate (B1210297). researchgate.netnih.gov This method facilitates a three-step synthesis of various thiobarbiturate derivatives. nih.gov The initial and key step is a manganese(III) acetate-mediated reaction that creates a carbon-carbon bond between a terminal alkene and a malonate. researchgate.netnih.gov This approach allows for the synthesis of a diverse range of lipophilic thiobarbiturates under mild conditions, with reported yields ranging from moderate to good. researchgate.netnih.gov

The process begins with the synthesis of substituted malonates. Manganese(III) acetate dihydrate is dissolved in glacial acetic acid, and then a solution of a malonate and an alkene is added. nih.gov The resulting substituted malonate is then reacted with thiourea in the presence of a base like potassium tert-butoxide to form the thiobarbituric acid derivative. nih.gov This method has been shown to produce a variety of substituted substrates suitable for barbiturate (B1230296) synthesis. nih.gov

Advanced and Novel Synthetic Methodologies for this compound

Recent research has focused on developing more efficient and environmentally friendly synthetic methods. The use of task-specific ionic liquids, such as [Bmim]OH, as both a catalyst and solvent for Knoevenagel condensation reactions represents a green chemistry approach to synthesizing thiobarbiturates. ufms.br This method offers advantages such as high yields and shorter reaction times. ufms.br

Multi-component reactions (MCRs) are also gaining prominence for the synthesis of complex thiobarbiturate derivatives in a single step. mdpi.comarkat-usa.org For example, a three-component reaction between arylglyoxal monohydrates, acetylacetone, and thiobarbituric acid in water has been developed to synthesize polyfunctionalized 5-(furan-3-yl)thiobarbiturates. arkat-usa.org

Chemical Derivatization Strategies for Structure-Activity Probing

Chemical derivatization is a key strategy for exploring the structure-activity relationships (SAR) of this compound and its analogues. lawdata.com.twnih.gov By systematically modifying the chemical structure, researchers can investigate how different functional groups and their positions influence the compound's biological activity. nih.gov

Strategic Modifications of the Pyrimidinedione Ring System in this compound

The pyrimidinedione ring system of thiobarbiturates is a primary target for chemical modification. The substituents at the C5 position of the barbituric acid ring are a major factor influencing the lipophilicity and duration of action of these compounds. nih.gov Introducing larger alkyl groups, as well as alicyclic and aromatic groups, generally leads to more lipophilic compounds. nih.gov

Knoevenagel condensation provides a straightforward method for introducing various substituents at the 5-position of the thiobarbiturate ring. By reacting thiobarbituric acid with different aldehydes, a wide array of 5-arylidene derivatives can be synthesized. sciepub.comoiccpress.com The nature of the substituent on the aromatic aldehyde can be varied to study its effect on the properties of the final compound. collinsdictionary.com

Molecular and Cellular Mechanisms of Action of Thiotetrabarbital

Interactions with Ligand-Gated Ion Channels

The principal molecular target for thiotetrabarbital is the GABAA receptor, a ligand-gated ion channel. acnp.orghandwiki.org Barbiturates bind to a site on the GABAA receptor complex that is distinct from the GABA binding site itself, classifying them as allosteric modulators. acnp.orgsymbiosisonlinepublishing.com

GABAA Receptor Binding Profile and Affinity Studies of this compound

This compound, as a member of the barbiturate (B1230296) class, is understood to bind to an allosteric site on the GABAA receptor protein complex. handwiki.orgsymbiosisonlinepublishing.com While specific binding affinity (Ki) values for this compound are not extensively detailed in the provided search results, the actions of structurally related barbiturates like pentobarbital (B6593769) have been studied in depth. For instance, pentobarbital demonstrates multiple actions, including potentiation of GABA responses, direct receptor activation, and channel block at high concentrations, with affinities that vary depending on the receptor's subunit composition. nih.gov Studies on pentobarbital show that its potentiation effect occurs with an affinity in the range of 20-35 µM across various subunit combinations. nih.gov These findings suggest that this compound likely engages with the receptor in a similar, multi-faceted manner. The binding of barbiturates occurs at a site distinct from that of benzodiazepines. acnp.org

Allosteric Modulation of GABAA Receptor Function by this compound

This compound functions as a positive allosteric modulator (PAM) of the GABAA receptor. wikipedia.orgwikipedia.org This means it enhances the effect of the primary neurotransmitter, GABA, without activating the receptor on its own at lower concentrations. wikipedia.org When GABA binds to its receptor, it opens a central chloride (Cl-) ion channel, leading to an influx of chloride ions that hyperpolarizes the neuron, making it less likely to fire an action potential. symbiosisonlinepublishing.comwikipedia.org

Barbiturates like this compound increase the efficacy of GABA by prolonging the duration of the chloride channel openings, in contrast to benzodiazepines which increase the frequency of channel opening. nih.govumich.edu This extended duration of chloride influx results in a more significant inhibitory signal. At higher concentrations, barbiturates can also directly activate the GABAA receptor, mimicking the effect of GABA, and can block the channel. nih.gov This direct agonism is not dependent on the presence of GABA and contributes to the profound central nervous system depression associated with this class of drugs. nih.gov

Receptor Subtype Selectivity and Functional Characterization

The GABAA receptor is not a single entity but a family of heteropentameric protein complexes assembled from a variety of subunits (e.g., α, β, γ). drugbank.comsymbiosisonlinepublishing.com The specific combination of these subunits determines the pharmacological and physiological properties of the receptor subtype. drugbank.comnih.gov

Differential Effects of this compound on GABAA Receptor Subunit Compositions

The effects of barbiturates are dependent on the subunit composition of the GABAA receptor. nih.gov Research on the related compound, pentobarbital, has demonstrated that both the affinity and efficacy of the drug vary significantly with different α and β subunits. nih.gov For example, receptors containing the α6 subunit exhibit a higher affinity and efficacy for direct activation by pentobarbital compared to those with other α subunits. nih.gov The affinity for direct activation was found to be 58 µM for α6β2γ2s receptors, compared to a range of 139 µM to 528 µM for receptors with other alpha subunits. nih.gov Similarly, the type of β subunit present influences the drug's effect, with pentobarbital showing higher affinity and efficacy on α1β3γ2s receptors compared to those with β2 or β1 subunits. nih.gov This suggests that the therapeutic and side-effect profiles of barbiturates, including this compound, are dictated by their differential interactions with the diverse population of GABAA receptor subtypes in the brain. nih.govnih.gov

Table 1: Influence of GABAA Receptor α-Subunit on Pentobarbital Affinity (Direct Action)

Receptor Subunit CombinationAffinity (µM)Maximum Efficacy (% of GABA max)
α6β2γ2s58Not specified in provided text
α2β2γ2s13982%
α5β2γ2s52845%

Investigations into Other Potential Molecular Targets and Protein Interactions of this compound

While the primary actions of barbiturates are mediated through the GABAA receptor, research indicates they are not exclusively selective for this target. acnp.org At higher concentrations, barbiturates have been shown to interact with other types of ion channels. For instance, some barbiturates can inhibit certain types of glutamate (B1630785) receptors, which are responsible for excitatory neurotransmission. acnp.org Additionally, interactions with voltage-gated ion channels have been reported. acnp.org Some studies using barbiturate analogs have also explored interactions with the nicotinic acetylcholine (B1216132) receptor (nAChR) ion channel, where they can act as noncompetitive antagonists. nih.gov These secondary actions on other molecular targets may contribute to the broader spectrum of effects seen with high doses of these drugs.

Enzyme Interaction Studies in a Research Context

Due to a lack of specific research focusing solely on this compound, the following information is based on the broader class of barbiturates, to which this compound belongs. These findings provide a foundational understanding of the likely enzymatic interactions of this compound.

Barbiturates are known to interact with several key enzyme systems in the body, most notably the cytochrome P450 (CYP450) enzyme system in the liver and the γ-aminobutyric acid type A (GABA-A) receptors in the central nervous system. These interactions are fundamental to their therapeutic effects and their metabolic pathways.

Interaction with Cytochrome P450 Enzymes

Table 1: General Effects of Barbiturates on Cytochrome P450 Enzymes

Enzyme FamilyGeneral Effect of BarbituratesImplication
Cytochrome P450Induction of various isoenzymes (e.g., CYP2B6, CYP3A4)Increased metabolism of co-administered drugs

This table represents the general effects of the barbiturate class of drugs. Specific data for this compound is not available.

Interaction with GABA-A Receptors

The primary mechanism of action for the anesthetic and sedative effects of barbiturates is their interaction with GABA-A receptors in the central nervous system. mhmedical.com These receptors are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability. wikipedia.org

Barbiturates bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself. mhmedical.com This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening. mhmedical.com At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA. This direct agonistic activity contributes to their profound central nervous system depressant effects.

Table 2: Interaction of Barbiturates with GABA-A Receptors

Interaction SiteMolecular EffectCellular Outcome
Allosteric site on GABA-A receptorPotentiation of GABA-mediated chloride influxIncreased neuronal inhibition
GABA-A receptor (at high concentrations)Direct activation of the chloride channelProfound CNS depression

This table outlines the general mechanism of action for the barbiturate class of drugs. Specific research on this compound's binding kinetics and affinity is not available.

Structure Activity Relationship Sar and Computational Modeling of Thiotetrabarbital

Principles of Structure-Activity Relationship Elucidation for Thiobarbiturates

The structure-activity relationship (SAR) for thiobarbiturates, a class of compounds to which Thiotetrabarbital belongs, is crucial for understanding their biological effects. scientiasocialis.lt SAR studies aim to correlate the chemical structure of a molecule with its pharmacological activity. medwinpublishers.com For thiobarbiturates, these relationships are often centered around their interaction with the GABA-A receptor, a primary inhibitory neurotransmitter in the central nervous system. neu.edu.trresearchgate.net

Key structural features of thiobarbiturates that influence their activity include:

The Thiobarbituric Acid Core: The replacement of an oxygen atom with a sulfur atom at the C2 position of the barbiturate (B1230296) ring to form a thiobarbiturate significantly increases lipid solubility. neu.edu.trwikiwand.com This modification generally leads to a more rapid onset of action, a shorter duration of activity, and greater hypnotic potency. wikiwand.com

Substituents at the C5 Position: The nature of the alkyl or aryl groups at the C5 position of the pyrimidine (B1678525) ring is a major determinant of activity. wikipedia.orgresearchgate.net Branching in these alkyl chains can affect lipid solubility and, consequently, the compound's potency and duration of action. wikipedia.org For instance, the presence of polar substituents at this position tends to decrease lipid solubility and can eliminate biological activity. wikiwand.com

Substitution at the N1 Position: Alkylation at the N1 position can also enhance lipophilicity and lead to a faster onset of action. neu.edu.tr

These principles form the basis for designing new thiobarbiturate derivatives with desired pharmacological profiles. researchgate.net

Correlative Analyses of Molecular Structure and Receptor Binding Affinity

The anesthetic and sedative effects of thiobarbiturates like this compound are primarily mediated through their positive allosteric modulation of the GABA-A receptor. wikiwand.comontosight.ai This means they bind to a site on the receptor that is distinct from the GABA binding site, enhancing the receptor's response to GABA. wikiwand.com

Studies have shown a strong correlation between the molecular structure of thiobarbiturates and their binding affinity to the GABA-A receptor. The increased lipophilicity conferred by the sulfur atom at the C2 position is a key factor in this interaction. neu.edu.trwikiwand.com Research on various barbiturates has demonstrated that their affinity for protein binding sites, such as that found in horse spleen apoferritin (a model for anesthetic binding sites), is related to their anesthetic potency. nih.gov Thiopental (B1682321), a closely related thiobarbiturate, binds to this model protein with an affinity that matches the concentrations required for its anesthetic effects. nih.gov This binding is driven by a combination of hydrophobic and polar interactions. nih.gov

The stereochemistry of the substituents at the C5 position also plays a role. The S(-) isomers of barbiturates have been shown to possess greater depressant activity, while the R(+) isomers can have an excitatory effect. wikiwand.comwikipedia.org This stereospecificity suggests a specific binding interaction with the receptor. core.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to this compound

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. medwinpublishers.comscienceforecastoa.com These models are valuable tools in drug design, allowing for the prediction of the activity of new, unsynthesized compounds. lew.robas.bg

For barbiturates and thiobarbiturates, QSAR studies have been employed to model their anesthetic activity. lew.ro These models typically use various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. nih.gov Common descriptors include:

Lipophilicity: Often represented by the logarithm of the octanol-water partition coefficient (logP), this descriptor is crucial for predicting a drug's ability to cross the blood-brain barrier. medwinpublishers.comscienceforecastoa.com Thiobarbiturates generally have higher logP values than their barbiturate counterparts, suggesting they may interact with a more lipophilic receptor site. medwinpublishers.comscienceforecastoa.com

Electronic Descriptors: These can include parameters like polarizability and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). lew.ro

Geometrical Descriptors: Steric factors, such as the volume of substituents at the C5 position, are also important. lew.ro

QSAR models for anesthetics often take the form of a linear equation, such as the Hansch equation, which relates the biological activity (log 1/C) to logP and other electronic or steric parameters. scienceforecastoa.com Studies have shown that for a series of barbiturates and thiobarbiturates, three-parameter models incorporating electronic and geometrical descriptors can provide reliable predictions of anesthetic activity. lew.ro

In Silico Approaches to Ligand Design and Interaction Prediction

In silico methods, which utilize computer simulations, have become indispensable in modern drug discovery for designing new ligands and predicting their interactions with biological targets. ijsdr.org

Molecular Docking and Dynamics Simulations for this compound

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comresearchgate.net This method is used to understand the binding mode of thiobarbiturates to their target receptors, such as the GABA-A receptor. nih.gov For instance, docking studies can reveal key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor's binding pocket. mdpi.com

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-receptor interaction. rsc.org By simulating the movements of atoms over time, MD can assess the stability of the docked complex and calculate binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone. researchgate.net34.237.233 MD simulations have been successfully used to study the binding of thiobarbiturate inhibitors to various enzymes, showing stable complexes with low root mean square deviation (RMSD) values. 34.237.233uni-halle.de

Pharmacophore Modeling for Thiobarbiturate Derivatives

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. globalresearchonline.net Pharmacophore modeling is a powerful ligand-based drug design technique used when the 3D structure of the target receptor is unknown. ijsdr.org

For thiobarbiturate derivatives, pharmacophore models have been developed to identify the key features responsible for their activity. globalresearchonline.net These models typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic or aromatic regions. globalresearchonline.net For example, a four-point pharmacophore model for 5-arylidene 2-thiobarbiturates identified two hydrogen bond donors, one hydrogen bond acceptor, and one aromatic feature as crucial for their antifungal activity. globalresearchonline.net Similarly, a five-feature pharmacophore model was developed for a series of thiobarbituric acid derivatives with cytotoxic activity. nih.gov These models serve as 3D queries for virtual screening of compound libraries to identify new molecules with the desired biological activity. ijsdr.org

Interactive Data Table: Properties of this compound

PropertyValue
IUPAC Name 5-ethyl-5-(hexan-3-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione medkoo.com
Chemical Formula C12H20N2O2S wikipedia.org
Molar Mass 256.36 g/mol wikipedia.org
CAS Number 467-38-9 wikipedia.org
Synonyms Thionarcex, JL-1014, 5-ethyl-5-(1-ethylbutyl)-2-thiobarbituric acid wikipedia.orgmedkoo.com

Pre Clinical Research Models for Mechanistic Elucidation of Thiotetrabarbital

In Vivo Animal Models for Fundamental Neurobiological Research

In vivo models are essential for understanding how Thiotetrabarbital affects the integrated and functioning central nervous system, providing insights into its neurobiological effects in a living organism. can-acn.org

Rodent models, particularly rats and mice, are the most frequently used animal models in biomedical and neuroscientific research due to their genetic, physiological, and anatomical similarities to humans, as well as the availability of well-established behavioral and molecular research tools. nih.govnih.gov These models are critical for studying how a compound like this compound influences complex brain functions and for identifying the underlying molecular and cellular pathways. nih.gov

One specific application of a rodent model in this compound research involved a study of chronic cerebral hypoperfusion in aged rats. frontiersin.orgresearchgate.net In this model, which aims to mimic aspects of vascular cognitive impairment, this compound was used as an anesthetic agent during the surgical procedure to induce bilateral common carotid artery stenosis (BCAS). frontiersin.orgresearchgate.net While the primary focus of the study was not the mechanism of this compound itself, its use highlights its properties as a short-acting anesthetic in a preclinical setting. wikipedia.org The study went on to investigate downstream molecular changes, such as the expression of GABAA receptor subunits (GABAAR-α1) and other proteins in the hippocampus following the induced hypoperfusion. frontiersin.orgresearchgate.net For example, the expression of GABAAR-α1 was found to be significantly decreased in the hippocampus of rats with chronic cerebral hypoperfusion. frontiersin.org This type of model could be adapted to specifically investigate if this compound itself, beyond its anesthetic role, has any modulatory effect on these pathways under ischemic or other pathological conditions.

Table 3: Findings from a Rat Model of Chronic Cerebral Hypoperfusion

Model Procedure Involving this compound Key Molecular/Cellular Findings Post-Insult
Aged Wistar rats with induced bilateral common carotid artery stenosis (BCAS). frontiersin.orgresearchgate.net Used as an anesthetic (intraperitoneal injection) during the surgical procedure. frontiersin.orgresearchgate.net Decreased expression of GABAAR-α1 in the hippocampus. frontiersin.org
Increased number of GFAP-positive astrocytes, indicating gliosis.

Acute brain slice preparations are a cornerstone of neuropharmacological research, offering a bridge between the simplicity of cell cultures and the complexity of the whole animal. meduniwien.ac.at In this ex vivo model, thin slices of brain tissue (typically 200-500 µm thick) are kept viable in an artificial cerebrospinal fluid (aCSF) for several hours. This preparation preserves the local neuronal circuitry, allowing for the study of synaptic transmission and network activity in a near-physiological state. meduniwien.ac.at

Electrophysiological techniques, such as field potential recordings and whole-cell patch-clamp, are used to measure the electrical activity of neurons within the slice. nih.gov Although specific studies detailing the use of this compound in brain slice electrophysiology are not readily found in the literature, this technique is widely used to characterize other barbiturates. For example, researchers have used brain slices to demonstrate that barbiturates enhance inhibitory postsynaptic potentials mediated by GABAA receptors and can also reduce excitatory synaptic transmission. nih.gov

This model allows for the controlled application of drugs to specific brain regions, such as the hippocampus or cortex, to assess their impact on phenomena like long-term potentiation (LTP), a cellular correlate of learning and memory. nih.gov Investigating this compound in brain slices would provide critical information on how it alters synaptic plasticity and network oscillations, which are fundamental to brain function.

Table 4: Common Electrophysiological Recordings in Brain Slices for Barbiturate (B1230296) Analysis

Recording Technique Parameter Measured Typical Effect of Barbiturates
Field Potential Recording Field Excitatory Postsynaptic Potential (fEPSP) slope/amplitude. Can inhibit the induction of Long-Term Potentiation (LTP).
Whole-Cell Patch-Clamp GABAA receptor-mediated Inhibitory Postsynaptic Currents (IPSCs). Prolongation of IPSC decay time, indicating enhanced inhibition.
Whole-Cell Patch-Clamp AMPA/NMDA receptor-mediated Excitatory Postsynaptic Currents (EPSCs). Reduction in EPSC amplitude at higher concentrations.

This table describes general methodologies and findings for barbiturates in brain slice electrophysiology, providing a framework for potential this compound research.

Advanced Analytical Methodologies in Chemical and Biochemical Research of Thiotetrabarbital

Chromatographic Techniques for Compound and Metabolite Analysis

Chromatographic methods are fundamental in separating thiotetrabarbital and its metabolites from complex biological matrices, allowing for their individual detection and quantification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely utilized tool in drug metabolism studies due to its high sensitivity, selectivity, and speed. mdpi.com This technique is instrumental in the profiling of metabolites in various biological matrices such as plasma, urine, and feces. nih.gov In the context of barbiturate (B1230296) analysis, LC-MS/MS methods have been developed for the simultaneous quantification of multiple barbiturates in human urine and whole blood. nih.govnih.gov

The application of LC-MS/MS in metabolite profiling involves the separation of the parent drug and its metabolites using liquid chromatography, followed by their detection and structural characterization by tandem mass spectrometry. nih.gov Techniques like ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry offer rapid and sensitive analysis, often with simplified sample preparation steps like "dilute and shoot," which significantly increases sample throughput. nih.govwaters.com For instance, a high-throughput LC-MS/MS assay for barbiturates in human urine allows for the simultaneous analysis of several compounds, including phenobarbital (B1680315), butalbital, and secobarbital. nih.gov While this method is efficient, it is noteworthy that it may not distinguish between isobaric compounds like pentobarbital (B6593769) and amobarbital without specific chromatographic conditions. nih.gov

The development of these methods is crucial for understanding the metabolic fate of drugs like this compound. mdpi.com By identifying and quantifying metabolites, researchers can gain insights into the biotransformation pathways of the compound.

Table 1: LC-MS/MS Methods for Barbiturate Analysis

Technique Sample Matrix Analytes Key Features Reference
UPLC-MS/MS Human Urine Phenobarbital, Butalbital, Pentobarbital/Amobarbital, Secobarbital High-throughput, "dilute and shoot" sample preparation, cannot distinguish pentobarbital from amobarbital. nih.gov
LC-MS/MS Human Whole Blood Barbital (B3395916), Phenobarbital, Pentobarbital, Amobarbital, Secobarbital, Thiopental (B1682321), Butalbital, Butabarbital, Hexobarbital Rapid, simple liquid-liquid extraction, sensitive for clinical and forensic toxicology. nih.gov
UPLC-MS/MS Human Urine Various Barbiturates Eliminates liquid-liquid extraction and derivatization, high sample throughput. waters.com
LC-MS/MS Urine Alcohol Metabolites and Barbiturates Simultaneous analysis of different compound classes without enzymatic hydrolysis. restek.com

Gas chromatography-mass spectrometry (GC-MS) has traditionally been a cornerstone for the analysis of barbiturates in toxicological and forensic screening. alliedacademies.orgenvironmentaljournal.org This technique offers robust and reliable identification and quantification of these compounds. environmentaljournal.org For many barbiturates, a derivatization step is often necessary to improve their volatility and chromatographic behavior, which can add to the sample preparation time. nih.govnih.gov

GC-MS is recognized as a highly suitable technique for obtaining optimal analytical results in drug abuse screening, often used to confirm preliminary results from immunoassays. alliedacademies.orgenvironmentaljournal.org Studies have shown its effectiveness in identifying various barbiturates, including thiobarbiturates, in urine samples. alliedacademies.orgenvironmentaljournal.org The method's sensitivity and specificity are considered high, though newer techniques like LC-MS may offer advantages in terms of sample preparation and the analysis of less volatile or thermally labile compounds. mdpi.com Despite this, GC-MS remains a valuable and widely used method for the analysis of thiobarbiturates like this compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Research Samples.

Spectroscopic Characterization for Structural Identification

Spectroscopic techniques are critical for the unambiguous identification of this compound and the elucidation of the chemical structures of its metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including drug metabolites. hyphadiscovery.comfrontiersin.org Unlike mass spectrometry, which provides information on the mass-to-charge ratio, NMR can define the exact position of a biotransformation on a drug compound. hyphadiscovery.com This capability provides crucial mechanistic insights into the formation of metabolites. hyphadiscovery.com

In metabolomics research, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed. nih.gov 1D ¹H NMR spectra provide information about the chemical environment of protons, while 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal connectivity between atoms, which is essential for piecing together a molecule's structure. nih.govuniversiteitleiden.nl Modern NMR instruments equipped with cryoprobes allow for the acquisition of detailed structural data from very small amounts of purified material, often in the microgram range. hyphadiscovery.com This is particularly advantageous in metabolite identification, where isolating large quantities of a metabolite can be challenging.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a significant advantage in identifying unknown metabolites of this compound. When coupled with liquid chromatography (LC-HRMS), it becomes a powerful tool for both qualitative and quantitative analysis of drugs and their derivatives in complex matrices like hair samples. ijsra.net

The precision of HRMS helps to distinguish between compounds with the same nominal mass but different elemental formulas, a common challenge in metabolite identification. This technique, often used in conjunction with tandem mass spectrometry (MS/MS), allows for the fragmentation of ions to yield structural information, further aiding in the identification of this compound's metabolic products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Structure Elucidation.

Radioligand Binding Assays for Receptor Characterization in this compound Research

Radioligand binding assays are a gold standard for characterizing the interaction of a compound with its target receptor. sygnaturediscovery.comgiffordbioscience.com These assays are highly sensitive and provide quantitative data on binding affinity, kinetics, and receptor density. oncodesign-services.com For this compound, which is known to interact with GABA-A receptors, these assays are crucial for understanding its mechanism of action. nucleos.comhandwiki.org

In a typical radioligand binding assay, a radiolabeled ligand (a molecule that binds to the receptor) is used to quantify the binding of the unlabeled test compound, such as this compound, to the receptor. sygnaturediscovery.com There are several types of radioligand binding assays:

Saturation binding assays are used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor. giffordbioscience.comperceptive.com

Competition binding assays are employed to determine the affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radioligand for binding to the receptor. giffordbioscience.comperceptive.com

Kinetic assays measure the association (kon) and dissociation (koff) rates of a ligand, providing insights into the dynamics of the drug-receptor interaction. perceptive.com

These assays are typically performed on membrane preparations from tissues or cells that express the target receptor. oncodesign-services.comnih.gov The ability of barbiturates to modulate and directly activate GABA-A receptors can be quantitatively assessed using these techniques, providing valuable information for structure-activity relationship studies. nih.gov

Biochemical Transformation Pathways and Metabolite Identification Research of Thiotetrabarbital

Enzymatic Systems Involved in Thiotetrabarbital Biotransformation

The metabolism of this compound, a thiobarbiturate derivative, is expected to be primarily hepatic, involving a cascade of enzymatic reactions. The key enzymatic systems responsible for its biotransformation are categorized into Phase I and Phase II pathways.

Phase I metabolism involves the introduction or unmasking of functional groups on a drug molecule, typically through oxidation, reduction, or hydrolysis. For barbiturates and thiobarbiturates, oxidation is the most prominent Phase I pathway. annualreviews.orgiiab.me These reactions are predominantly catalyzed by a superfamily of heme-containing enzymes known as cytochrome P450 (CYP), which are abundant in the endoplasmic reticulum of liver cells. iiab.me The enzyme system requires co-factors such as NADPH and molecular oxygen to function. annualreviews.org

While specific research identifying the exact CYP isoforms responsible for this compound metabolism is not extensively documented, studies on analogous thiobarbiturates provide significant insight. Research on the closely related thiobarbiturate, Thiamylal, has demonstrated that its metabolism is mediated by several CYP isoforms. nih.gov In vitro experiments using human liver microsomes and recombinant CYP enzymes identified CYP2C9 as having the highest metabolic activity towards Thiamylal, with CYP2E1 and CYP3A4 also contributing, albeit to a lesser extent. nih.gov Another study highlighted the importance of the CYP2B family (specifically CYP2B11 in canines) in the metabolism of thiobarbiturates like thiopental (B1682321) and thiamylal. plos.org

The primary oxidative reactions expected for this compound include:

Hydroxylation: The addition of a hydroxyl (-OH) group to one of the alkyl side chains. This is a common metabolic route for many barbiturates. annualreviews.org

Oxidative Desulfuration: The replacement of the sulfur atom at the C2 position of the barbiturate (B1230296) ring with an oxygen atom. This converts the thiobarbiturate into its corresponding oxybarbiturate analogue. nih.gov Research on the thiobarbiturate merbarone (B1676292) showed this conversion to its 2-oxo metabolite occurs via a mechanism dependent on reactive oxygen species. nih.gov

The following table summarizes the key enzymes implicated in the Phase I metabolism of thiobarbiturates, which are presumed to be involved in this compound biotransformation.

Enzyme FamilySpecific Isoforms (based on analogues)Metabolic ReactionReference
Cytochrome P450 (CYP)CYP2C9, CYP3A4, CYP2E1, CYP2B familyOxidation (Hydroxylation, Desulfuration) nih.gov, plos.org

Following Phase I reactions, the modified metabolites, now possessing functional groups like hydroxyls, undergo Phase II conjugation. This process involves the attachment of endogenous polar molecules, which significantly increases the water solubility of the metabolite, preparing it for excretion via urine or bile. openaccessjournals.comnih.gov The primary Phase II reactions relevant to drug metabolism are glucuronidation, sulfation, and glutathione (B108866) conjugation. upol.cz

Glucuronidation: This is the most common Phase II reaction, catalyzed by UDP-glucuronosyltransferases (UGTs). openaccessjournals.com These enzymes transfer glucuronic acid to the hydroxylated metabolites of this compound formed during Phase I, creating highly polar glucuronide conjugates. drughunter.com N-glucuronidation at the nitrogen atoms of the barbiturate ring is also a known metabolic pathway for some compounds. drughunter.com

Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway involves the conjugation of a sulfonate group to hydroxylated metabolites.

Glutathione Conjugation: Glutathione S-transferases (GSTs) catalyze the attachment of the tripeptide glutathione to electrophilic compounds, serving as a key detoxification pathway. upol.cz

The resulting conjugates are larger, negatively charged, and readily transported out of cells for elimination. nih.gov

Conjugation ReactionEnzyme FamilySubstrate (Hypothetical)Purpose
GlucuronidationUDP-glucuronosyltransferases (UGTs)Hydroxylated this compoundIncrease water solubility for excretion. openaccessjournals.com
SulfationSulfotransferases (SULTs)Hydroxylated this compoundIncrease polarity for elimination.
Glutathione ConjugationGlutathione S-transferases (GSTs)Reactive electrophilic intermediatesDetoxification of potentially harmful metabolites. upol.cz

Identification of Phase I Metabolism Enzymes.

Isolation and Structural Elucidation of Research Metabolites

Identifying the specific chemical structures of metabolites is fundamental to understanding the biotransformation of a drug. This process involves a multi-step approach beginning with the separation of metabolites from a biological sample, followed by detailed structural analysis.

The initial step typically employs chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC), to separate the parent drug from its various metabolites present in research matrices like plasma, urine, or in vitro microsomal incubations. nih.gov

Once isolated, the structural elucidation of these metabolites is primarily achieved through two powerful analytical methods:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides the accurate mass of the metabolite, allowing for the determination of its elemental formula. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite, and the resulting fragmentation pattern provides crucial information about its chemical structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS can often provide a proposed structure, 1D and 2D NMR spectroscopy are the definitive methods for unambiguous structural elucidation. NMR provides detailed information about the carbon-hydrogen framework of the molecule, confirming the exact site of metabolic modification (e.g., the specific carbon atom that was hydroxylated).

Bioassay-guided fractionation is a strategy where separated fractions are tested for biological activity, which can help in prioritizing the isolation of active or potentially toxic metabolites.

In Vitro Metabolic Stability Assessments in Research Matrices

In vitro metabolic stability assays are crucial in early drug discovery to predict how a drug will behave in vivo. These assessments measure the susceptibility of a compound to biotransformation by drug-metabolizing enzymes. The primary research matrix used for this purpose is a liver microsomal preparation, which is rich in Phase I enzymes like cytochrome P450s. nih.gov

The process involves incubating the drug (this compound) with liver microsomes from different species (e.g., rat, dog, human) and monitoring the concentration of the parent drug over time. From this data, key pharmacokinetic parameters can be determined:

In Vitro Half-Life (t½): The time it takes for 50% of the initial drug concentration to be metabolized.

Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for a specific drug, independent of physiological factors like blood flow.

These parameters help researchers predict a drug's in vivo half-life and bioavailability, and to identify potential differences in metabolism across species. A compound that is metabolized very rapidly (low t½, high CLint) may have a short duration of action in vivo.

The following table provides a hypothetical example of metabolic stability data for this compound in different research matrices.

Research MatrixIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Human Liver Microsomes2527.7
Dog Liver Microsomes1838.5
Rat Liver Microsomes1257.8

Note: This table contains illustrative data for educational purposes and does not represent actual experimental results for this compound.

Comparative Academic Investigations of Thiotetrabarbital

Comparative Analysis with Oxygen Analogues and Related Barbiturates in Mechanistic Studies

The substitution of a sulfur atom for an oxygen atom at the C2 position of the barbituric acid ring is a defining characteristic of thiobarbiturates like thiotetrabarbital, distinguishing them from their oxygen-containing counterparts (oxybarbiturates) such as tetrabarbital. veteriankey.comaneskey.com This single atomic substitution significantly influences the compound's physicochemical properties and its interaction with biological targets. ontosight.ai

Differential Molecular Interactions

The primary mechanism of action for barbiturates involves the positive allosteric modulation of the GABA-A receptor, which enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). ontosight.aiontosight.ai However, the nature of this modulation differs between thiobarbiturates and oxybarbiturates.

Thiobarbiturates, including this compound, generally exhibit higher lipid solubility compared to their oxybarbiturate analogues. veteriankey.comaneskey.com This increased lipophilicity, a result of the sulfur substitution, facilitates more rapid passage across the blood-brain barrier. slideshare.net

Studies comparing thiobarbiturates and oxybarbiturates have revealed differences in their effects on GABA-A receptor kinetics. Barbiturates are known to increase the duration of chloride channel opening induced by GABA. youtube.com While both classes of barbiturates exhibit this effect, the increased lipid solubility of thiobarbiturates often correlates with a more rapid onset of action. jumedicine.comaneskey.com

Furthermore, research into hydrogen-bonding patterns shows that the replacement of the C2=O group with a C2=S group leads to different hydrogen-bonding behaviors. mdpi.comresearchgate.net This can result in the formation of distinct hydrogen-bonding patterns, which may influence the molecule's interaction with the receptor and other biological molecules. mdpi.comresearchgate.net

Structural Determinants of Thio-Substitution Effects

The substitution of sulfur for oxygen at the C2 position is a key structural determinant of the pharmacological profile of thiobarbiturates. veteriankey.comaneskey.com This thio-substitution has several important consequences:

Increased Lipophilicity : The sulfur atom is less electronegative and larger than the oxygen atom, which contributes to a higher lipid solubility of the molecule. veteriankey.comaneskey.com This property is crucial for the central nervous system activity of barbiturates, as it allows them to cross the blood-brain barrier more readily. slideshare.net

Altered Hydrogen Bonding : The C=S group in thiobarbiturates has different hydrogen-bonding capabilities compared to the C=O group in oxybarbiturates. mdpi.comresearchgate.net This can affect the drug's interaction with its binding site on the GABA-A receptor. mdpi.com

Metabolic Stability : The thio-substitution can also influence the metabolic pathways and the toxicity profile of the compound compared to its oxygen analogues. ontosight.ai

The table below summarizes the key differences between thiobarbiturates and oxybarbiturates based on the thio-substitution.

FeatureThiobarbiturates (e.g., this compound)Oxybarbiturates (e.g., Tetrabarbital)Reference(s)
Atom at C2 Position Sulfur (S)Oxygen (O) veteriankey.com, aneskey.com
Lipid Solubility HigherLower veteriankey.com, aneskey.com
Onset of Action Generally more rapidGenerally slower jumedicine.com, aneskey.com
Hydrogen Bonding Forms different H-bonding patternsForms conventional H-bonding patterns mdpi.com, researchgate.net

Distinction from Other GABA-A Receptor Allosteric Modulators

The GABA-A receptor is a complex protein with multiple binding sites that can be modulated by a variety of compounds. nih.govnih.gov While this compound and other barbiturates are positive allosteric modulators of this receptor, their mechanism of action is distinct from other classes of modulators, such as benzodiazepines. nih.govwikipedia.org

Barbiturates and benzodiazepines both enhance the effect of GABA, but they do so through different mechanisms and by binding to different sites on the GABA-A receptor. youtube.comwikipedia.org Benzodiazepines increase the frequency of the chloride channel opening in the presence of GABA. youtube.comumich.edu In contrast, barbiturates increase the duration of the channel opening. youtube.comumich.edu

Furthermore, at higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA, a property not shared by benzodiazepines. nih.govnih.gov

The following table provides a comparative overview of the mechanisms of different GABA-A receptor allosteric modulators.

Modulator ClassPrimary Mechanism on GABA-A ReceptorDirect Receptor ActivationBinding SiteReference(s)
Barbiturates Increase duration of channel openingYes, at high concentrationsDistinct from benzodiazepine (B76468) site, on beta subunit youtube.com, wikipedia.org, umich.edu
Benzodiazepines Increase frequency of channel openingNoBetween alpha and gamma subunits youtube.com, wikipedia.org, wikipedia.org
Neurosteroids Increase mean channel open time and frequencyYesSpecific site, not fully elucidated dovepress.com, umich.edu

Mechanistic Insights from Comparative Studies with Non-Barbiturate Compounds

Comparative studies with non-barbiturate compounds that also modulate the GABA-A receptor provide further insights into the unique mechanisms of this compound. For instance, the anesthetic propofol (B549288) also acts as a positive allosteric modulator of the GABA-A receptor, but its binding site and effects on receptor kinetics differ from those of barbiturates. aneskey.com

Similarly, neurosteroids are endogenous allosteric modulators of the GABA-A receptor. dovepress.com Like barbiturates, they can enhance GABAergic inhibition and at high concentrations, directly activate the receptor. umich.edudovepress.com However, they bind to a distinct site on the receptor complex. umich.edu

The study of these various modulators highlights the remarkable complexity of the GABA-A receptor and the diverse ways in which its function can be fine-tuned. The unique properties of this compound, stemming from its thiobarbiturate structure, place it within a specific pharmacological class with a distinct profile of action at this important inhibitory receptor in the central nervous system.

Future Research Directions and Methodological Advancements for Thiotetrabarbital

Innovations in Synthetic Chemistry for Novel Thiotetrabarbital Analogs

The development of novel analogs of this compound is crucial for enhancing its therapeutic properties and exploring new pharmacological applications. Innovations in synthetic chemistry provide the tools to achieve this by enabling the creation of molecules with tailored characteristics.

Key Synthetic Strategies:

Scaffold Modification: Modern synthetic methods like multicomponent reactions (e.g., Knoevenagel condensation, Michael addition) can be employed to diversify the barbiturate (B1230296) core of this compound. researchgate.net This allows for the introduction of various substituents to modulate lipophilicity, metabolic stability, and receptor affinity.

Stereoselective Synthesis: Given that stereoisomers of a drug can have different pharmacological activities, developing stereoselective synthetic routes is essential. mdpi.com Chiral technologies, such as diastereomeric salt screening and attrition-enhanced deracemization, can be utilized to isolate specific stereoisomers of this compound analogs. symeres.com

Late-Stage Functionalization: This approach allows for the modification of a complex molecule, like a this compound analog, in the final steps of its synthesis. nih.gov Techniques like photoredox catalysis and electrosynthesis can introduce functional groups that were previously difficult to incorporate. researchgate.net

Flow Chemistry: This technology enables reactions to be run efficiently and safely, particularly those that are highly exothermic or involve photochemical steps. symeres.com It can be applied to the synthesis of this compound analogs to improve yield and purity.

Table 1: Potential Synthetic Modifications for this compound Analogs

Modification Site Potential Functional Groups Anticipated Outcome
N1 and N3 positionsAlkyl, aryl, acyl groupsAltered lipophilicity and duration of action
C5 positionDifferent alkyl or aryl chainsModified receptor binding and potency
Sulfur atomReplacement with oxygen (to form tetrabeaubrital) or seleniumAltered metabolic stability and electronic properties

Advanced Spectroscopic and Imaging Techniques for Mechanistic Studies

Understanding the mechanism of action of this compound at a molecular level requires sophisticated analytical techniques. Advanced spectroscopic and imaging methods can provide detailed insights into its interaction with biological targets and its distribution within the body.

Spectroscopic Techniques:

NMR Spectroscopy: Advanced Nuclear Magnetic Resonance (NMR) techniques can elucidate the three-dimensional structure of this compound and its analogs. symeres.com Paramagnetic NMR experiments can also provide information about intermediate species formed during chemical reactions. researchgate.net

Vibrational Spectroscopy: Techniques like Near-Infrared (NIR), Mid-Infrared (MIR), and Raman spectroscopy can be used for the identification and quantitative detection of this compound and its metabolites. mdpi.com These methods are based on the principle of molecular vibration and can provide a "fingerprint" of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for identifying and quantifying this compound and its metabolites in biological samples. symeres.com

Imaging Techniques:

Magnetic Resonance Imaging (MRI): Advanced MRI sequences, such as diffusion-weighted imaging and diffusion tensor imaging (DTI), can be used to assess the effects of this compound on brain tissue. nih.govnih.gov These techniques can detect changes in white matter integrity and provide information on the drug's impact on neural pathways. nih.gov

Positron Emission Tomography (PET): By labeling this compound with a positron-emitting isotope, PET imaging can be used to visualize its distribution and binding to receptors in the brain in real-time. This can help in understanding its pharmacokinetic and pharmacodynamic properties.

Ultrasound Imaging: Targeted ultrasound contrast agents, which can be coupled to molecules like this compound, offer a non-invasive way to image specific sites within the body. google.com

Table 2: Application of Advanced Analytical Techniques in this compound Research

Technique Application Information Gained
Advanced NMRStructure elucidation3D structure, conformational analysis
Raman SpectroscopyIdentification and quantificationMolecular fingerprint, detection in biological matrices
Diffusion Tensor Imaging (DTI)Neurological impact assessmentWhite matter integrity, neural pathway changes
Positron Emission Tomography (PET)Pharmacokinetic/pharmacodynamic studiesIn vivo distribution, receptor binding

Integration of Artificial Intelligence and Machine Learning in SAR and Mechanistic Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. mdpi.com These technologies can be applied to this compound research to accelerate the identification of promising new analogs and to predict their biological activity and potential toxicity.

Applications in this compound Research:

Structure-Activity Relationship (SAR) Studies: ML algorithms can analyze large datasets of chemical structures and their corresponding biological activities to build predictive SAR models. researchgate.net These models can then be used to screen virtual libraries of this compound analogs and prioritize those with the highest predicted potency and desired properties.

Predictive Toxicology: AI can be used to develop models that predict the potential toxicity of new this compound analogs, reducing the need for extensive and costly preclinical testing. researchgate.net This includes predicting endpoints such as cytotoxicity, hepatotoxicity, and cardiotoxicity. acs.org

Mechanistic Insights: AI can analyze complex biological data from various sources (e.g., genomics, proteomics) to help elucidate the mechanism of action of this compound. mdpi.com For instance, visible neural networks can be used to map the molecular pathways affected by the drug. dovepress.com

Personalized Medicine: In the future, AI could be used to predict how an individual patient might respond to this compound based on their genetic makeup and other clinical data, leading to more personalized treatment approaches. mdpi.com

Table 3: AI and Machine Learning Tools in this compound Research

AI/ML Application Purpose Potential Impact
Quantitative Structure-Activity Relationship (QSAR)Predict biological activity from chemical structureFaster identification of potent analogs
Deep Learning for Toxicity PredictionPredict potential adverse effectsReduced late-stage drug development failures
Natural Language Processing (NLP)Analyze scientific literature and clinical dataFaster data extraction and hypothesis generation
Graph Neural NetworksModel drug-target interactionsEnhanced understanding of molecular mechanisms

Addressing Fundamental Questions in this compound's Molecular Interactions and Biochemical Fate

Despite its use, there are still fundamental questions to be answered regarding the molecular interactions and biochemical fate of this compound. Future research should focus on elucidating these aspects to provide a more complete understanding of its pharmacology.

Key Research Questions:

Receptor Binding: What are the precise molecular interactions between this compound and its primary target, the GABA-A receptor? High-resolution structural biology techniques, such as cryo-electron microscopy, could be used to determine the co-crystal structure of this compound bound to the receptor.

Metabolic Pathways: What are the major metabolic pathways of this compound and which enzymes are responsible for its biotransformation? Identifying the metabolites is crucial for understanding the drug's duration of action and potential for drug-drug interactions. nih.gov

Transporter Interactions: Does this compound interact with any drug transporters that might affect its distribution into the brain or its elimination from the body?

Q & A

Q. What are the established synthetic routes for thiotetrabarbital, and how can researchers optimize yield and purity?

this compound, a barbiturate derivative, is synthesized via condensation reactions involving thiourea and substituted malonic esters. Optimization requires rigorous control of reaction conditions (e.g., temperature, solvent purity) and purification through recrystallization or column chromatography. Analytical validation using HPLC or GC-MS ensures purity (>98%), while yield improvements may involve catalyst screening (e.g., acidic or basic conditions) .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Structural characterization mandates a combination of NMR (¹H/¹³C, COSY for stereochemistry), high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and X-ray crystallography for absolute configuration. Purity assessments require melting point analysis and chromatographic methods (e.g., TLC, HPLC). Reproducibility hinges on detailed experimental protocols, including solvent systems and instrumentation parameters .

Q. What is the primary mechanism of action of this compound in the CNS?

this compound potentiates GABAA receptor activity by extending chloride channel opening, measured via electrophysiological assays (e.g., patch-clamp in neuronal cultures). Dose-response curves and competitive binding studies with antagonists like bicuculline validate specificity. Researchers should cross-reference historical data on barbiturate SAR to contextualize findings .

Advanced Research Questions

Q. What experimental design considerations are critical when comparing this compound’s efficacy across different animal models?

Key factors include species-specific metabolic pathways (e.g., cytochrome P450 activity in rodents vs. primates), dosing regimens adjusted for bioavailability, and endpoint selection (e.g., EEG for seizure threshold vs. behavioral sedation scales). Blinded, randomized trials with positive/negative controls (e.g., phenobarbital) minimize bias. Statistical power analysis ensures adequate sample sizes .

Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound’s metabolic stability?

Discrepancies often arise from protein binding or metabolite interference. Use in vitro-in vivo correlation (IVIVC) models with hepatocyte incubation and LC-MS/MS metabolite profiling. Parallel studies in perfused liver systems or genetically modified animals (e.g., CYP3A4 knockouts) isolate metabolic pathways. Data normalization to plasma protein levels enhances reproducibility .

Q. What methodological approaches determine this compound’s specificity for GABAA receptor subtypes?

Radioligand displacement assays (e.g., [³H]muscimol binding) on recombinant receptors (α1β2γ2 vs. α5β3γ2) quantify subtype affinity. Mutagenesis studies targeting binding pocket residues (e.g., β2-Tyr157) clarify steric and electronic interactions. Cross-validation with computational docking (e.g., AutoDock Vina) predicts binding modes .

Q. How can historical pharmacokinetic data be integrated into novel studies on this compound?

Conduct systematic meta-analyses of existing datasets, applying inclusion criteria (e.g., peer-reviewed studies with defined dosing protocols). Validate outliers via sensitivity analysis and adjust for inter-study variability (e.g., Higgins’ I² statistic). Supplement gaps with physiologically based pharmacokinetic (PBPK) modeling to predict unstudied parameters .

Methodological Best Practices

  • Data Reproducibility : Document experimental protocols in line with standards like ARRIVE guidelines, including raw data repositories and code-sharing platforms (e.g., GitHub) .
  • Ethical Compliance : Adhere to institutional animal care protocols (IACUC) and declare conflicts of interest in publications .
  • Statistical Rigor : Use mixed-effects models for heterogeneous data and pre-register hypotheses to avoid HARKing (Hypothesizing After Results are Known) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.